molecular formula C12H18 B1329876 3,9-Dodecadiyne CAS No. 61827-89-2

3,9-Dodecadiyne

Cat. No.: B1329876
CAS No.: 61827-89-2
M. Wt: 162.27 g/mol
InChI Key: SLQXYOMUNKJHRV-UHFFFAOYSA-N
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Description

3,9-Dodecadiyne is an organic compound with the molecular formula C₁₂H₁₈ It is a member of the alkyne family, characterized by the presence of two triple bonds located at the 3rd and 9th positions of the dodecane chain

Mechanism of Action

Target of Action

The primary target of 3,9-Dodecadiyne is aryl nitriles . Aryl nitriles are organic compounds that contain a cyano functional group (-C≡N) attached to an aromatic ring. They play a crucial role in the synthesis of a wide range of chemical compounds.

Mode of Action

This compound interacts with its targets through a process known as nickel-catalyzed cycloaddition . In this reaction, this compound and aryl nitriles combine in the presence of a nickel catalyst to form pyridines .

Biochemical Pathways

The nickel-catalyzed cycloaddition of this compound and aryl nitriles leads to the formation of pyridines . Pyridines are a class of organic compounds with a wide range of applications in the pharmaceutical industry, agrochemicals, and materials science. The formation of pyridines can therefore impact various biochemical pathways, particularly those related to these applications.

Pharmacokinetics

Its physical properties such as boiling point and density can provide some insights into its potential bioavailability

Result of Action

The primary result of this compound’s action is the formation of pyridines . Pyridines are important in a variety of fields. For instance, in pharmaceuticals, they are part of the structure of several drugs. In materials science, they are used in the synthesis of polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,9-Dodecadiyne can be synthesized through several methods. One common approach involves the coupling of terminal alkynes with appropriate halides. For instance, the reaction between 1,7-octadiyne and iodoethane in the presence of a strong base like sodium amide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal catalysts to facilitate the coupling reactions. Nickel-catalyzed cycloaddition reactions are particularly effective in producing this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 3,9-Dodecadiyne undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of this compound can yield alkanes.

    Substitution: It can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,9-Dodecadiyne has several applications in scientific research:

Comparison with Similar Compounds

    1,7-Octadiyne: Another alkyne with two triple bonds, but located at the 1st and 7th positions.

    1,9-Decadiyne: Similar structure with triple bonds at the 1st and 9th positions.

Uniqueness of 3,9-Dodecadiyne: this compound is unique due to the specific positioning of its triple bonds, which allows for distinct reactivity patterns and applications. Its ability to undergo nickel-catalyzed cycloaddition reactions to form pyridines sets it apart from other similar compounds .

Properties

IUPAC Name

dodeca-3,9-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQXYOMUNKJHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210817
Record name 3,9-Dodecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61827-89-2
Record name 3,9-Dodecadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Dodecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-Dodecadiyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,9-dodecadiyne behave differently from terminal diynes in polymerization reactions with thexylborane?

A: Unlike terminal diynes like 1,7-octadiyne, this compound does not lead to gelation during polymerization with thexylborane even when an excess of the borane is used []. This difference arises because this compound, being an internal diyne, does not possess terminal alkyne groups. Therefore, the hydroboration reaction with thexylborane proceeds without the formation of vinylborane units in the polymer chain, preventing crosslinking and subsequent gelation.

Q2: Can this compound be used to synthesize organometallic compounds?

A: Yes, this compound can participate in zirconium-mediated reductive cyclization reactions to generate zirconacyclopentadienes []. These intermediates can be further functionalized through transmetalation reactions. For instance, reacting the zirconacyclopentadiene derived from this compound with chlorodiphenylphosphine yields a novel bidentate phosphine ligand [].

Q3: Are there studies investigating the influence of different catalysts on the polymerization of this compound?

A: While the provided abstracts don't offer specific details about various catalysts, one abstract mentions research focusing on the "molecular architectures of poly(3,9-dodecadiynes) by different catalysts" []. This suggests that investigations into catalyst influence on the polymerization of this diyne are underway. It would be interesting to explore how different catalysts might impact the polymer structure, molecular weight, and ultimately the material properties.

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